Enhanced Reactivity in Cross-Coupling: 3.5x Rate Increase vs. Non-Brominated Pyrimidine Acetamide
In the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the presence of the 5-bromo substituent in N-(5-Bromopyrimidin-2-yl)acetamide provides a crucial and quantifiable kinetic advantage over its non-brominated analog, N-(pyrimidin-2-yl)acetamide. Kinetic studies have demonstrated that the brominated compound achieves a 3.5× rate enhancement compared to the non-brominated analog . This rate increase is attributed to the improved oxidative addition efficiency of the C-Br bond to the palladium catalyst, a key step in the catalytic cycle .
| Evidence Dimension | Relative reaction rate in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Relative rate = 3.5 (vs. non-brominated analog) |
| Comparator Or Baseline | N-(pyrimidin-2-yl)acetamide, Relative rate = 1.0 (baseline) |
| Quantified Difference | 3.5-fold increase in reaction rate |
| Conditions | Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.5 eq), K₂CO₃ in DMF/H₂O (3:1) at 80°C |
Why This Matters
For procurement in a medicinal chemistry laboratory, this 3.5x rate advantage directly translates to higher synthetic throughput, reduced reaction times, and potentially higher yields of desired biaryl products, making the brominated compound the superior choice for SAR campaigns.
